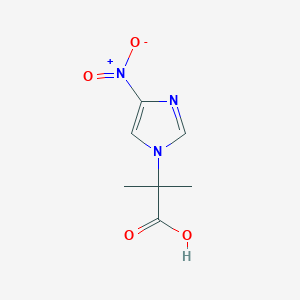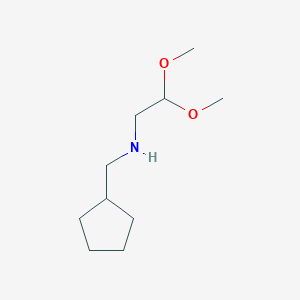![molecular formula C12H22N2O2 B3093743 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine CAS No. 1248152-46-6](/img/structure/B3093743.png)
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine
Overview
Description
1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine, also known as OCPPM, is a synthetic nitrogen-containing compound that has been used in various scientific research applications. OCPPM has a molecular formula of C7H14N2O2 and is a colorless solid. It has a molecular weight of 162.20 g/mol and a melting point of 85-87°C. OCPPM has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-tumor, and antioxidant properties. OCPPM has also been used in the synthesis of a variety of drugs, including those used in the treatment of Alzheimer’s disease.
Scientific Research Applications
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-tumor, and antioxidant properties. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has also been used in the synthesis of a variety of drugs, including those used in the treatment of Alzheimer’s disease. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has also been used in the synthesis of a variety of compounds with potential therapeutic applications, including those with anti-viral, anti-bacterial, and anti-fungal properties. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has also been used in the synthesis of a variety of compounds with potential applications in drug delivery systems.
Mechanism of Action
The mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is not well understood. However, it is thought to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory, anti-tumor, and antioxidant properties of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine have not been extensively studied. However, several studies have shown that [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has anti-inflammatory, anti-tumor, and antioxidant properties. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). In addition, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has been shown to have anti-viral, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The use of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine in laboratory experiments has several advantages. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. In addition, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine has a wide range of potential applications, making it an attractive option for a variety of laboratory experiments. However, there are some limitations to the use of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine in laboratory experiments. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is a synthetic compound and may not be suitable for use in experiments involving human subjects. In addition, the mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine is not well understood, making it difficult to predict the effects of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine in laboratory experiments.
Future Directions
There are several potential future directions for research involving [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. One potential direction is to further explore the biochemical and physiological effects of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine. This could include further research into the mechanism of action of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine and its potential therapeutic applications. Another potential direction is to explore the potential applications of OCP
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-10-1-5-14(6-2-10)12(15)11-3-7-16-8-4-11/h10-11H,1-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABYLTYLRNIHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine](/img/structure/B3093757.png)


![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)
![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)
